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Compound of Interest

Compound Name:
[1,2,4]Triazolo[4,3-b]pyridazin-6-

amine

Cat. No.: B099957 Get Quote

The[1][2]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold of significant interest

in medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms create a

unique electronic and steric profile, making it an effective pharmacophore for interacting with

various biological targets.[3][4] This guide focuses specifically on the 6-amino substituted

derivative, Triazolo[4,3-b]pyridazin-6-amine, a key building block for the development of potent

and selective therapeutic agents. The presence of the 6-amino group provides a crucial vector

for chemical modification, allowing for the exploration of structure-activity relationships (SAR)

and the optimization of pharmacokinetic properties.

Derivatives of this core have demonstrated a wide array of pharmacological activities, including

potent inhibition of protein kinases like c-Met and Pim-1, modulation of bromodomains such as

BRD4, and disruption of tubulin polymerization, highlighting its versatility as a privileged

scaffold in oncology research.[4][5] This document serves as a technical resource for

researchers and drug development professionals, providing a comprehensive overview of the

core chemical properties, synthesis, reactivity, and therapeutic potential of Triazolo[4,3-

b]pyridazin-6-amine.

PART 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical and spectral properties is

essential for the effective handling, characterization, and derivatization of any chemical entity.
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Chemical Identity and Structure
The foundational properties of the parent amine are summarized below.

IUPAC Name:[1][2]triazolo[4,3-b]pyridazin-6-amine[6]

CAS Number: 19195-46-1[2][6]

Molecular Formula: C₅H₅N₅[2][6]

Molecular Weight: 135.13 g/mol [2][6]

Chemical Structure of[<a href=1][1][2]triazolo[4,3-b]pyridazin-6-amine"
src="httpshttps://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12272419&t=l"
width="200"/>

Caption: 2D Structure of[1][2]triazolo[4,3-b]pyridazin-6-amine.

Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties.

These values are critical for predicting the compound's behavior in various solvent systems and

its potential for oral bioavailability (drug-likeness).

Property Value Source

Molecular Weight 135.13 g/mol PubChem[6]

XLogP3 (LogP) -0.6 PubChem[6]

Hydrogen Bond Donors 1 PubChem[6]

Hydrogen Bond Acceptors 4 PubChem[6]

Purity Typically >95% Amerigo Scientific[2]

Spectral Characterization Data
Spectral analysis is the cornerstone of structural elucidation and purity confirmation. While

specific data for the unsubstituted 6-amine is sparse in the reviewed literature, the following
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table provides characteristic spectral features observed in its derivatives, which are invaluable

for characterization.

Spectral Method
Characteristic Features
(for derivatives)

Source

¹H NMR

Aromatic protons on the

pyridazine ring typically appear

as doublets (d) in the δ 6.9-8.5

ppm range. The triazole proton

often presents as a singlet (s)

around δ 8.8-9.0 ppm.

Exchangeable NH protons

appear as singlets (s) at

variable chemical shifts.

RSC Publishing, NIH[7][8]

¹³C NMR

Aromatic carbons of the fused

ring system typically resonate

in the δ 115-155 ppm region.

RSC Publishing, NIH[7]

IR Spectroscopy

N-H stretching of the amine

group is observed around

3300-3500 cm⁻¹. C=N and

C=C stretching vibrations

within the aromatic rings

appear in the 1500-1650 cm⁻¹

region.

RSC Publishing, NIH[7]

Mass Spectrometry

The molecular ion peak

(M+H)⁺ is readily observed,

confirming the molecular

weight.

PMC, NIH[8]

PART 2: Synthesis and Reactivity
The synthetic accessibility of the triazolopyridazine core is a key advantage for its use in drug

discovery programs. The scaffold is typically constructed through a cyclization reaction, with

the 6-amino group being introduced via nucleophilic substitution.
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General Synthetic Workflow
A common and efficient pathway to synthesize the Triazolo[4,3-b]pyridazine scaffold begins

with a commercially available dichloropyridazine. One chlorine atom is displaced with hydrazine

to form a hydrazinyl intermediate. This intermediate is then cyclized to form the triazole ring.

The remaining chlorine at the 6-position is a versatile handle for introducing the desired amine

functionality via nucleophilic aromatic substitution (SNAr).

3,6-Dichloropyridazine 3-Chloro-6-hydrazinylpyridazine Hydrazine Hydrate 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Orthoester / Acid (Cyclization) [1,2,4]Triazolo[4,3-b]pyridazin-6-amine Ammonia / Amine Source (SNAr) 

Click to download full resolution via product page

Caption: General synthetic pathway to[1][2]triazolo[4,3-b]pyridazin-6-amine.

Representative Experimental Protocol: Synthesis of 6-
Chloro-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate C)
This protocol is adapted from methodologies described for the synthesis of related derivatives.

[7]

Step 1: Hydrazine Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol,

add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

Step 2: Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir

for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Step 3: Isolation of Intermediate B: Upon completion, concentrate the mixture under reduced

pressure. The resulting solid, 3-chloro-6-hydrazinylpyridazine, can often be used in the next

step without further purification.

Step 4: Cyclization: Suspend the crude 3-chloro-6-hydrazinylpyridazine (1.0 eq) in triethyl

orthoformate (used as both reagent and solvent).

Step 5: Heating: Heat the mixture to reflux (approx. 140-150 °C) for 8-12 hours.
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Step 6: Product Isolation: Cool the reaction mixture to room temperature. The product, 6-

chloro-[1][2]triazolo[4,3-b]pyridazine, will precipitate. Collect the solid by filtration, wash with

cold ethanol, and dry under vacuum.

Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and

LC-MS analysis before proceeding. The subsequent SNAr reaction with an ammonia source

would yield the final target compound.

Chemical Reactivity
The reactivity of Triazolo[4,3-b]pyridazin-6-amine is dominated by the nucleophilic character of

the exocyclic amino group and the electronic nature of the heterocyclic core.

N-Functionalization: The primary amine at the C6 position is the most common site for

modification. It readily undergoes acylation, sulfonylation, and reductive amination reactions

to install a wide variety of substituents. This is the principal strategy used to build libraries of

compounds for SAR studies.

Electrophilic Aromatic Substitution: The electron-rich nature of the fused ring system makes it

susceptible to electrophilic attack, although the conditions must be carefully controlled to

avoid side reactions.

Metal-Catalyzed Cross-Coupling: While less common for the 6-amino derivative itself, the 6-

chloro intermediate is an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira

cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups at

this position.[4]

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine

Acylation / Sulfonylation

 R-COCl / R-SO2Cl 

Reductive Amination / Alkylation

 Aldehyde, NaBH(OAc)3 

Cross-Coupling (from 6-Chloro precursor)

 Pd Catalyst, Base (via S_NAr intermediate) 

Click to download full resolution via product page
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Caption: Key reactivity pathways for the modification of the core scaffold.

PART 3: Significance in Medicinal Chemistry
The Triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in drug discovery, meaning it is

capable of binding to multiple, distinct biological targets with high affinity.

Overview of Biological Activities
The core's rigid structure and hydrogen bonding capabilities allow it to fit into the ATP-binding

pockets of many kinases and the recognition domains of other important proteins.[5] This has

led to the discovery of derivatives with potent activity against a range of diseases, primarily

cancer.
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Target / Activity
Example
Application

Key Findings References

c-Met / Pim-1 Kinase

Inhibition
Anti-cancer

Dual inhibitors with

nanomolar IC₅₀ values

have been developed,

showing

antiproliferative effects

in various cancer cell

lines.

RSC Publishing,

NIH[7]

Tubulin

Polymerization

Inhibition

Anti-cancer

Derivatives designed

as analogues of

Combretastatin A-4

(CA-4) effectively

inhibit tubulin

polymerization and

arrest cells in the

G2/M phase.

NIH[4]

BRD4 Bromodomain

Inhibition

Anti-cancer, Anti-

inflammatory

The scaffold acts as a

Kac mimetic, binding

to the bromodomain

and displacing it from

chromatin.

PMC, NIH[5]

Tankyrase (TNKS)

Inhibition

Anti-cancer (Wnt/β-

catenin pathway)

The scaffold can act

as a NAD isostere,

leading to potent and

selective inhibition of

TNKS1/2.

PubMed[9]

Antimicrobial Activity Infectious Diseases

Certain derivatives

have shown promising

activity against

various bacterial and

fungal strains.

ResearchGate[10][11]

Structure-Activity Relationship (SAR) Insights
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Systematic modification of the Triazolo[4,3-b]pyridazine core has yielded crucial insights into

the structural requirements for potent biological activity. The 6-amino position is a key anchor

point for introducing moieties that can interact with specific sub-pockets of a target protein.

SAR Hotspots for [1,2,4]Triazolo[4,3-b]pyridazine Core

Favorable Modifications

[Core Scaffold]

Position 3 Position 6 (Amine) Position 8

Aryl/Heteroaryl groups (e.g., Phenyl, p-tolyl) 
 - Influences kinase selectivity

 Dictates 
 Specificity 

Substituted benzyl or acyl groups 
 - Key for interaction with solvent-exposed regions 

 - Modulates solubility and cell permeability

 Primary Vector 
 for Optimization 

Small alkyl or aryl groups 
 - Can enhance binding affinity (e.g., Tankyrase inhibitors)

 Fine-tunes 
 Potency 

Click to download full resolution via product page

Caption: Key positions for modification and their impact on biological activity.

Position 6 (Amine Functionality): This is the most extensively studied position. The

introduction of various substituted aryl, heteroaryl, or alkyl groups via the amine linker is

critical for achieving high potency. For kinase inhibitors, these groups often extend into

solvent-exposed regions or form additional hydrogen bonds, significantly enhancing affinity.

[7]

Position 3: Substitution at this position, often with small aryl groups like phenyl or tolyl, is

crucial for establishing key interactions within the binding pocket, such as pi-stacking or

hydrophobic interactions. This position often dictates the selectivity profile of the inhibitor.[4]
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Position 8: While less frequently modified, substitutions at this position have been shown to

be important for certain targets like Tankyrase, where methyl or other small groups can

improve binding and selectivity.[9]

Conclusion
Triazolo[4,3-b]pyridazin-6-amine is a highly valuable and synthetically tractable chemical

scaffold. Its rigid, nitrogen-rich core provides a stable platform for interaction with a multitude of

biological targets, while the 6-amino group serves as a versatile handle for chemical

elaboration and property optimization. The demonstrated success in developing potent

inhibitors for critical oncology targets like c-Met, Pim-1, and BRD4 underscores its status as a

privileged structure in modern medicinal chemistry. This guide provides the foundational

chemical knowledge required for researchers to effectively utilize this scaffold in the design and

synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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